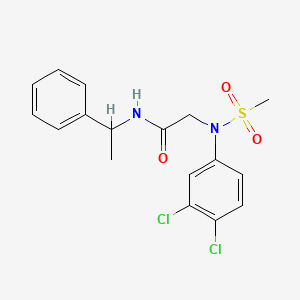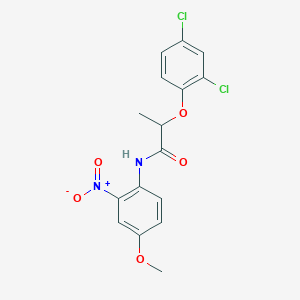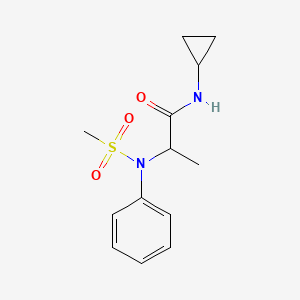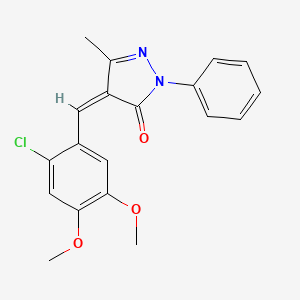![molecular formula C17H17ClN2O B3970357 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B3970357.png)
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Overview
Description
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a benzimidazole core with a 2-chlorobenzyl group and a propanol side chain, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or acid.
Alkylation: The benzimidazole core is then alkylated with 3-chloropropanol under basic conditions to introduce the propanol side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions include oxidized derivatives (ketones or aldehydes), reduced derivatives, and substituted benzimidazole compounds with various functional groups .
Scientific Research Applications
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications:
Biology: The compound is studied for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. For instance, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: This compound also features a benzimidazole core and exhibits antitumor activity.
N-(2-chlorobenzyl)-3-(1H-imidazol-1-yl)-1-propanamine: Similar in structure, this compound has shown antibacterial activities.
1-(3-chlorophenyl)-7-[1-(4-chlorophenyl)-1-(3-methyl-3H-imidazol-4-yl)ethyl]-4-oxo-1,2,3,4-tetrahydro-quinoline-3-carbonitrile: Known for its selective FTase inhibitory activity.
Uniqueness
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to its specific combination of a benzimidazole core with a 2-chlorobenzyl group and a propanol side chain.
Properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-7-2-1-6-13(14)12-20-16-9-4-3-8-15(16)19-17(20)10-5-11-21/h1-4,6-9,21H,5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBNKLVELUVOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-1-phenylbutan-2-yl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B3970283.png)
![(6Z)-6-[(3-BROMOPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B3970297.png)
![Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate](/img/structure/B3970304.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3970307.png)
![2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970316.png)

![1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970328.png)



![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970351.png)
![2-[(dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate hydrochloride](/img/structure/B3970358.png)

![N-(Butan-2-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B3970378.png)
